molecular formula C6H14N2O2 B14006370 Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- CAS No. 89937-49-5

Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]-

Cat. No.: B14006370
CAS No.: 89937-49-5
M. Wt: 146.19 g/mol
InChI Key: SHXZSCCKOFJJMQ-UHFFFAOYSA-N
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Description

Its molecular formula is C₆H₁₂N₂O₂, combining a carboxylic acid core with a branched alkylhydrazine side chain. This structure is pharmacologically significant, as hydrazine derivatives are known to exhibit diverse biological activities, including anti-inflammatory and antifungal properties .

Properties

CAS No.

89937-49-5

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

2-[amino(propan-2-yl)amino]propanoic acid

InChI

InChI=1S/C6H14N2O2/c1-4(2)8(7)5(3)6(9)10/h4-5H,7H2,1-3H3,(H,9,10)

InChI Key

SHXZSCCKOFJJMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- typically involves the reaction of isopropylhydrazine with propanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazinyl derivatives.

Scientific Research Applications

Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related propanoic acid derivatives is provided below, focusing on substituents, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Applications/Properties Reference
Propanoic acid, 2-[1-(1-methylethyl)hydrazinyl]- C₆H₁₂N₂O₂ Hydrazinyl-isopropyl at C2 Potential NSAID/antifungal activity [1], [2]
2-[4-(1,1-Dimethylethyl)phenoxy]propanoic acid C₁₃H₁₈O₃ Phenoxy-tert-butyl at C2 Phytochemical studies [3]
Fluazifop butyl C₁₉H₂₀F₃NO₅ Phenoxy-pyridinyloxy at C2, butyl ester Herbicide (ACCase inhibitor) [10]
2-(4-Methoxyphenoxy)propanehydrazide C₁₀H₁₄N₂O₃ Methoxyphenoxy, hydrazide at C2 Intermediate in organic synthesis [13]
Propanoic acid, 2-hydroxy-2-methyl- C₄H₈O₃ Hydroxy-methyl at C2 Industrial solvent, chemical precursor [8]

Key Findings

Biological Activity :

  • The hydrazinyl-isopropyl group in the target compound may confer antifungal or anti-inflammatory activity , similar to benzoimidazole-hydrazine derivatives in , which showed efficacy against fungal pathogens .
  • In contrast, Fluazifop butyl () is a commercial herbicide acting as an acetyl-CoA carboxylase (ACCase) inhibitor, highlighting how esterification and aryloxy substituents can redirect activity toward plant-specific targets .

The isopropyl group may sterically hinder interactions with enzymatic active sites, a factor absent in smaller substituents like the hydroxy-methyl group in 2-hydroxy-2-methylpropanoic acid () .

Synthetic Utility: Hydrazide derivatives (e.g., 2-(4-Methoxyphenoxy)propanehydrazide in ) are often intermediates for synthesizing heterocycles like pyrazoles or triazoles, whereas the target compound’s free hydrazine group could enable further functionalization via condensation or cyclization .

Safety Considerations: Hydrazine derivatives (e.g., 1-Propanamine, N-(1,1-dimethylethyl)-2-hydrazino- in ) are associated with acute toxicity (oral, dermal) and irritancy, necessitating careful handling . This contrasts with phenoxypropanoic acids (e.g., ), which are generally less reactive .

Biological Activity

Propanoic acid, 2-[1-(1-methylethyl)hydrazinyl]- (CAS No. 89937-49-5), is a hydrazine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its applications in organic synthesis and its interactions with biological systems, which may lead to therapeutic applications.

Chemical Structure : The compound features a propanoic acid backbone with a hydrazinyl substituent, which is crucial for its biological activity.

Reactions :

  • Oxidation : The compound can be oxidized to form various oxides.
  • Reduction : It can be reduced to yield different hydrazine derivatives.
  • Substitution : The hydrazinyl group can undergo substitution reactions, allowing for the creation of modified derivatives that may exhibit enhanced biological properties.

The biological activity of Propanoic acid, 2-[1-(1-methylethyl)hydrazinyl]- is attributed to its ability to interact with specific molecular targets within cells. The hydrazinyl group can form covalent bonds with active sites on enzymes, potentially inhibiting or modulating their activities. This interaction can influence various biochemical pathways, including those involved in cell proliferation and apoptosis.

Biological Activity and Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Anticancer Potential : Research indicates that derivatives of hydrazine compounds often exhibit anticancer properties. For instance, studies on similar compounds have shown significant inhibition of cancer cell growth across various types of cancer cell lines, including breast and leukemia cancers .
  • Antioxidant Activity : Compounds similar to Propanoic acid, 2-[1-(1-methylethyl)hydrazinyl]- have been evaluated for their antioxidant properties. Antioxidants play a critical role in protecting cells from oxidative stress, which is linked to numerous diseases, including cancer .
  • Enzyme Inhibition : The compound’s mechanism may involve the inhibition of key enzymes that are vital for tumor growth and survival. For example, studies have shown that hydrazine derivatives can inhibit cytochrome P450 enzymes, which are involved in drug metabolism and the biosynthesis of steroids .

Case Studies

  • Cancer Cell Line Studies : In vitro studies on similar hydrazine derivatives revealed a dose-dependent inhibition of cell proliferation in MDA-MB-231 (breast cancer) and CCRF-CEM (leukemia) cell lines. The most effective derivatives showed over 40% reduction in cell viability at concentrations as low as 10 µM .
  • Antioxidant Efficacy Testing : A comparative study using the DPPH assay demonstrated that certain derivatives exhibited significant scavenging activity against free radicals, suggesting potential use as antioxidant agents in therapeutic applications .

Data Tables

Biological ActivityTest SystemResultReference
AnticancerMDA-MB-23140% growth inhibition at 10 µM
AntioxidantDPPH Assay75% scavenging activity
Enzyme InhibitionCytochrome P450Significant inhibition observed

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